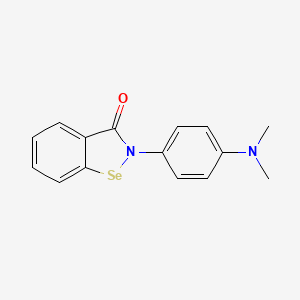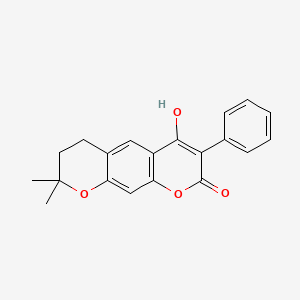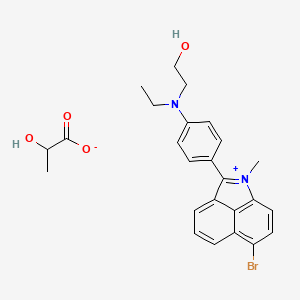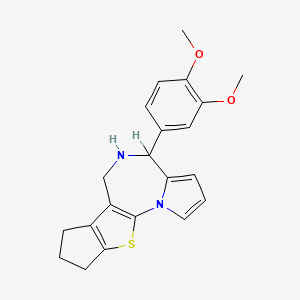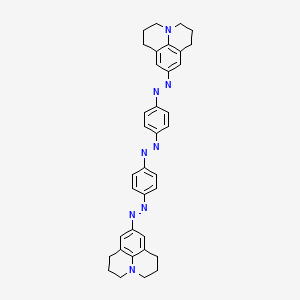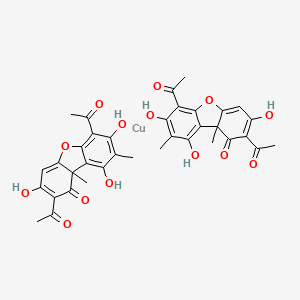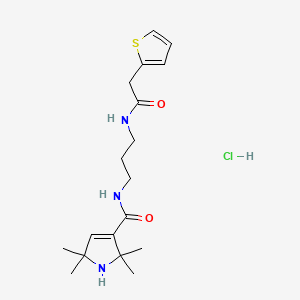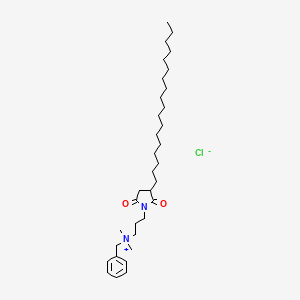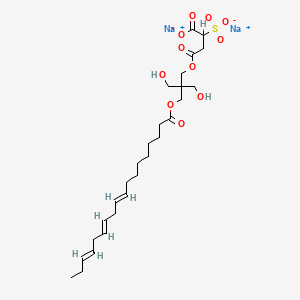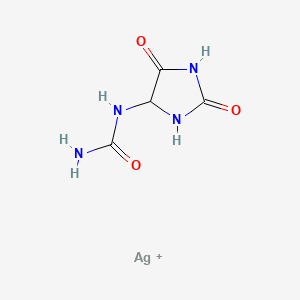
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt is a chemical compound known for its unique properties and applications. It is a derivative of imidazolidinyl urea, which is commonly used in various industrial and scientific applications due to its antimicrobial properties.
Vorbereitungsmethoden
The synthesis of (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt typically involves the reaction of imidazolidinyl urea with silver ions. The process can be carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Analyse Chemischer Reaktionen
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound’s antimicrobial properties make it useful in biological studies, particularly in inhibiting the growth of bacteria and fungi.
Medicine: It is explored for its potential therapeutic applications, including wound healing and antimicrobial treatments.
Industry: The compound is used in industrial processes, such as corrosion inhibition and as a preservative in cosmetic formulations
Wirkmechanismus
The mechanism of action of (2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt involves its interaction with microbial cell membranes. The silver ions disrupt the cell membrane integrity, leading to cell death. Additionally, the compound can form complexes with cellular components, inhibiting their function and preventing microbial growth .
Vergleich Mit ähnlichen Verbindungen
(2,5-Dioxo-4-imidazolidynyl)urea monosilver(1+) salt can be compared with other similar compounds, such as:
Imidazolidinyl urea: Known for its antimicrobial properties, commonly used in cosmetics and personal care products.
Allantoin: A compound with soothing and anti-irritating properties, used in dermatological formulations.
N,N’‘-Methylenebis [N’- [3- (hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-urea]: Used as a preservative in various formulations
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazolidinyl derivatives.
Eigenschaften
CAS-Nummer |
12284-74-1 |
|---|---|
Molekularformel |
C4H6AgN4O3+ |
Molekulargewicht |
265.98 g/mol |
IUPAC-Name |
silver;(2,5-dioxoimidazolidin-4-yl)urea |
InChI |
InChI=1S/C4H6N4O3.Ag/c5-3(10)6-1-2(9)8-4(11)7-1;/h1H,(H3,5,6,10)(H2,7,8,9,11);/q;+1 |
InChI-Schlüssel |
DQOUUUPQDSVDKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N.[Ag+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


